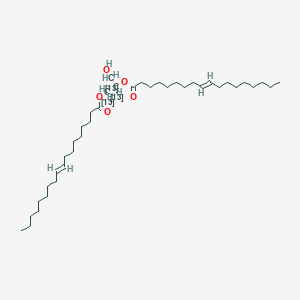

1,2-Dioleoyl-rac-glycerol-13C3

Description

Overview of Diacylglycerol Biology and Metabolism

Diacylglycerols (DAGs) are a class of glycerolipids that consist of a glycerol (B35011) molecule esterified to two fatty acid chains. These molecules are not merely structural components of cell membranes but are also pivotal intermediates in lipid metabolism and key signaling molecules. The metabolic pathways involving DAGs are central to cellular function. They can be synthesized from phosphatidic acid or through the hydrolysis of more complex lipids like triglycerides and phospholipids (B1166683). frontiersin.org

The functions of DAGs are diverse and of significant biological importance. As second messengers, they can activate a variety of proteins, most notably protein kinase C (PKC), which is involved in a myriad of cellular processes including cell proliferation, differentiation, and apoptosis. targetmol.com Dysregulation of DAG metabolism has been implicated in numerous pathological conditions, highlighting the importance of understanding their biological roles.

Principles and Utility of Carbon-13 (¹³C) Isotope Labeling in Lipidomics

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. Carbon-13 (¹³C) is a naturally occurring, non-radioactive isotope of carbon. By replacing the common ¹²C atoms with ¹³C atoms in a molecule, researchers can create a "heavy" version of that compound. This labeled molecule is chemically identical to its unlabeled counterpart and will participate in the same biochemical reactions.

The key advantage of using ¹³C-labeled compounds lies in their detectability. Mass spectrometry (MS) can easily distinguish between the labeled and unlabeled forms of a molecule due to the mass difference. This allows for precise quantification and the tracking of metabolic pathways. In lipidomics, ¹³C labeling is particularly useful for studying the synthesis, turnover, and flux of lipids in vivo. nih.gov The use of ¹³C-labeled internal standards also helps to correct for variations during sample preparation and analysis, leading to more accurate and reliable data. nih.gov

Strategic Importance of 1,2-Dioleoyl-rac-glycerol-13C3 as a Research Probe

This compound is a synthetically produced diacylglycerol where the three carbon atoms of the glycerol backbone have been replaced with ¹³C isotopes. This specific labeling provides a distinct mass shift of +3 atomic mass units compared to the natural form, making it an excellent internal standard for mass spectrometry-based quantification of endogenous 1,2-dioleoyl-rac-glycerol (B53251). labclinics.comsigmaaldrich.com

The strategic importance of this compound lies in its ability to enable highly accurate and precise measurements of its unlabeled counterpart in complex biological samples. labclinics.com Given the central role of diacylglycerols in cellular signaling and metabolism, the ability to accurately quantify specific DAG species is crucial for understanding their function in both health and disease. This compound serves as a vital tool for researchers investigating lipid-mediated signaling pathways and metabolic disorders. targetmol.com Its use as a substrate in enzyme assays also allows for the detailed study of enzymes involved in DAG metabolism, such as diacylglycerol kinases. targetmol.comtargetmol.com

Chemical and Physical Properties

The fundamental characteristics of this compound are essential for its application in research.

| Property | Value |

| CAS Number | 1173097-49-8 |

| Molecular Formula | C₃₆[¹³C₃]H₇₂O₅ |

| Molecular Weight | 623.96 g/mol |

| Physical Form | Liquid/Oil |

| Isotopic Purity | Typically ≥99 atom % ¹³C |

| Solubility | Soluble in chloroform (B151607) and acetonitrile |

This data is compiled from multiple sources.

Research Findings and Applications

The primary application of this compound is as an internal standard in quantitative lipidomics studies using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). labclinics.comsigmaaldrich.com

A key area of research where this compound is valuable is in the study of metabolic diseases. For instance, in studies of insulin (B600854) resistance and type 2 diabetes, the accumulation of diacylglycerols in tissues like skeletal muscle and liver is a significant area of investigation. The use of ¹³C-labeled DAG standards allows for the precise quantification of these lipid species, helping to elucidate their role in the pathogenesis of these conditions.

In cancer research, altered lipid metabolism is a hallmark of many tumors. The signaling pathways driven by diacylglycerols can be dysregulated in cancer cells, contributing to their uncontrolled growth and survival. Accurate measurement of DAG levels, facilitated by standards like this compound, is crucial for understanding these processes and for the development of potential therapeutic strategies.

Furthermore, this labeled compound can be used in enzymatic assays to study the kinetics and substrate specificity of enzymes that metabolize diacylglycerols, such as diacylglycerol kinases and phospholipases. targetmol.comnih.gov By using a labeled substrate, the products of the enzymatic reaction can be easily traced and quantified.

Synthesis of Isotope-Labeled Diacylglycerols

The synthesis of isotope-labeled lipids like this compound can be achieved through both chemical and biological methods.

Chemical Synthesis: Chemical synthesis typically involves starting with a ¹³C-labeled glycerol backbone. This labeled glycerol is then subjected to esterification reactions with oleic acid to attach the two fatty acid chains at the sn-1 and sn-2 positions. This method allows for precise control over the labeling pattern and the final structure of the molecule. sigmaaldrich.com

Enzymatic and Biological Synthesis: Enzymatic synthesis can offer high specificity in the placement of the fatty acid chains. Lipases can be used to catalyze the esterification of a labeled glycerol precursor. researchgate.net Another approach is the use of microbial cell factories, such as the yeast Pichia pastoris, in a process known as Lipidome Isotope Labeling of Yeast (LILY). rsc.org By growing the yeast on a ¹³C-labeled carbon source like ¹³C-glucose, a wide range of uniformly ¹³C-labeled lipids, including diacylglycerols, can be produced. rsc.org These labeled lipids can then be extracted and purified for use as standards in research.

Properties

IUPAC Name |

[3-hydroxy-2-[(E)-octadec-9-enoyl]oxy(1,2,3-13C3)propyl] (E)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17+,20-18+/i35+1,36+1,37+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSHUZFNMVJNKX-XNAXAGQVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)O[13CH2][13CH]([13CH2]O)OC(=O)CCCCCCC/C=C/CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analytical Methodologies Employing 1,2 Dioleoyl Rac Glycerol 13c3

Quantitative Mass Spectrometry for Lipid Analysis

The accurate measurement of lipid concentrations in biological samples is a significant challenge due to the vast structural diversity and varying abundance of lipid species. Stable isotope-labeled internal standards, such as 1,2-Dioleoyl-rac-glycerol-13C3, are indispensable for achieving reliable and reproducible quantitative results in mass spectrometry-based lipid analysis. researchgate.netrsc.org

Role as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)

In Gas Chromatography-Mass Spectrometry (GC-MS), this compound is employed as an internal standard for the quantification of its unlabeled counterpart, 1,2-dioleoyl-rac-glycerol (B53251). biocat.comanjiechem.comlabclinics.com The use of a stable isotope-labeled standard is the preferred method as it closely mimics the chemical and physical properties of the analyte, correcting for variations that can occur during sample preparation, derivatization, and injection. researchgate.netscispace.com This approach ensures high accuracy in the quantitative measurement of diacylglycerols.

Application as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS)

Similarly, in Liquid Chromatography-Mass Spectrometry (LC-MS), this compound is a vital internal standard for the accurate quantification of 1,2-dioleoyl-rac-glycerol. biocat.comanjiechem.comlabclinics.com Diacylglycerols are important lipid mediators, but their analysis is often hampered by rapid metabolism and ion suppression in biological fluids. The use of a stable isotope-labeled internal standard like this compound helps to overcome these challenges by compensating for matrix effects and variations in ionization efficiency. researchgate.net This is crucial for the reliable quantification of diacylglycerol molecular species in complex biological extracts. nih.govnih.gov

Strategies for Derivatization in GC-MS Based Quantification

To enhance the volatility and thermal stability of diacylglycerols for GC-MS analysis, derivatization is a common and often necessary step. nih.gov A widely used method involves the conversion of the free hydroxyl group of the diacylglycerol into a less polar and more volatile derivative.

One common strategy is trimethylsilylation, where a trimethylsilyl (B98337) (TMS) group replaces the hydrogen of the hydroxyl moiety. nih.gov Another approach is the formation of fatty acid methyl esters (FAMEs) through transesterification, for example, using boron trifluoride-methanol (BF3-MeOH). mdpi.com These derivatization techniques improve the chromatographic properties of the diacylglycerols, leading to better separation and more sensitive detection. nih.govmdpi.com The table below outlines common derivatization reagents and their applications.

| Derivatization Reagent | Analyte Functional Group | Application |

| Trimethylsilyl (TMS) reagents | Free hydroxyl groups | Increases volatility for GC-MS analysis. nih.gov |

| Boron trifluoride-methanol (BF3-MeOH) | Fatty acids | Forms fatty acid methyl esters (FAMEs) for GC-MS analysis. mdpi.com |

| 2,4-difluorophenyl urethane | Free hydroxyl moieties | Prevents fatty acyl group migration and allows for sensitive determination in LC-MS. nih.gov |

Optimization of Chromatographic Separation for Labeled Diacylglycerols

Effective chromatographic separation is crucial for distinguishing between different diacylglycerol isomers and other lipid classes. In LC-MS, reversed-phase chromatography is frequently employed to separate diacylglycerols based on their hydrophobicity, which is influenced by the length and degree of unsaturation of their fatty acyl chains. dss.go.th

For instance, a common setup utilizes a C18 column with a gradient elution of mobile phases consisting of solvents like methanol, isopropanol, acetonitrile, and water, often with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization. nih.gov Normal-phase chromatography can also be used, which separates lipids based on the polarity of their head groups, offering an alternative separation mechanism. nih.gov The separation of 1,2- and 1,3-diacylglycerol isomers has been successfully achieved using reversed-phase liquid chromatography. The table below details typical chromatographic conditions for diacylglycerol analysis.

| Chromatographic Mode | Column Type | Mobile Phase Composition | Application |

| Reversed-Phase LC | C18 | Acetonitrile/Isopropanol/Water with ammonium acetate | Separation of diacylglycerol and triacylglycerol molecular species. nih.govnih.gov |

| Reversed-Phase LC | C18 | Isocratic 100% acetonitrile | Separation of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols. researchgate.net |

| Normal-Phase LC | PVA-Sil | Hexane/Isopropanol/Methanol/Water | Separation of neutral lipid classes, including hydroxy and non-hydroxy lipids. nih.gov |

Validation of this compound as a Tracer

Beyond its role as an internal standard, isotopically labeled molecules like this compound can be used as tracers to study metabolic pathways.

Assessment of Tracer Validity in Metabolic Studies

For a tracer to be considered valid, it must accurately reflect the metabolic fate of the natural, unlabeled compound (the tracee) without introducing any metabolic distortion. nih.gov This means the labeled tracer should be metabolized in the same manner and at the same rate as its endogenous counterpart.

Validation studies are performed to confirm this. A common approach involves the simultaneous infusion of the tracer (e.g., a 13C-labeled glycerol (B35011) derivative) and another validated tracer (e.g., a deuterium-labeled glycerol) in a biological system. nih.gov By comparing the metabolic flux measured with both tracers, researchers can determine if the new tracer provides equivalent results. If there is no significant difference in the measured flux under various conditions (e.g., basal and stimulated states), the tracer is considered valid for use in metabolic research. nih.gov This validation is a critical step to ensure the accuracy of data obtained in studies investigating lipid metabolism and kinetics.

Investigating Enzymatic and Cellular Processes with 1,2 Dioleoyl Rac Glycerol 13c3

Substrate Specificity and Kinetics of Diacylglycerol-Metabolizing Enzymes

1,2-Dioleoyl-rac-glycerol (B53251) is a key intermediate in lipid metabolism and a second messenger in signal transduction, making it a substrate for numerous enzymes. The ability to quantify its levels using 1,2-Dioleoyl-rac-glycerol-13C3 has facilitated detailed studies of these enzymes.

Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate DAG to produce phosphatidic acid (PA), a reaction that terminates DAG-mediated signaling and initiates PA-driven signaling events. 1,2-Dioleoyl-rac-glycerol is a well-established substrate for various DGK isoforms. caymanchem.com Studies utilizing this substrate have been crucial in elucidating the regulatory mechanisms of DGKs. For instance, research has shown that the activity of DGKγ is upregulated through its interaction with and phosphorylation by protein kinase Cγ (PKCγ), a process that can be monitored by measuring the conversion of 1,2-dioleoyl-rac-glycerol to PA. targetmol.comctestingbio.com The use of this compound as an internal standard enables precise kinetic analysis of these phosphorylation events.

Table 1: Enzyme Activity Profile for Diacylglycerol Kinases

| Enzyme Family | Substrate | Product | Role of this compound |

|---|

Beyond the specific DGK family, other kinases exhibit broader substrate specificity. Acylglycerol kinase (AGK), also known as multisubstrate lipid kinase (MuLK), is a mitochondrial enzyme that phosphorylates both monoacylglycerols and diacylglycerols. uniprot.org Research has demonstrated that AGK can effectively phosphorylate 1,2-dioleoyl-rac-glycerol to generate phosphatidic acid. caymanchem.comuniprot.org The ability to quantify the substrate and product with the aid of this compound allows for a detailed examination of AGK's substrate preference and catalytic efficiency in complex lipid mixtures. biocat.comtargetmol.com This is particularly important for understanding its role in mitochondrial lipid homeostasis and signaling.

The "rac" in 1,2-Dioleoyl-rac-glycerol indicates that it is a racemic mixture of two stereoisomers: 1,2-dioleoyl-sn-glycerol (B52968) and 2,3-dioleoyl-sn-glycerol. This property, combined with the use of its 13C-labeled version, makes it an excellent tool for investigating the stereospecificity of lipid-metabolizing enzymes. A key study on the substrate chirality and specificity of diacylglycerol kinases and the multisubstrate lipid kinase highlighted these differences. targetmol.comanjiechem.com For example, acylglycerol kinase (AGK) has been shown to phosphorylate 1,2-dioleoylglycerol more rapidly than 2,3-dioleoylglycerol. uniprot.org Such studies are critical for understanding how enzymes distinguish between structurally similar lipid isomers, which is fundamental to the specificity of cellular signaling and metabolic pathways. nih.gov

Table 2: Stereospecificity of Acylglycerol Kinase (AGK)

| Substrate Isomer | Relative Phosphorylation Rate by AGK |

|---|---|

| 1,2-dioleoylglycerol | Faster |

Diacylglycerol acyltransferases (DGATs) are crucial enzymes in the synthesis of triacylglycerols (TAGs), catalyzing the final step where a fatty acyl-CoA is added to a DAG molecule. The substrate preference of DGAT enzymes determines the final fatty acid composition of stored TAGs. Studies have used 1,2-dioleoyl-rac-glycerol to probe these preferences. For example, research on DGATs from the plants Vernonia and Stokesia has explored the enzymes' preferences for various DAG substrates, including 1,2-dioleoyl-rac-glycerol, in the context of producing industrially important oils. sigmaaldrich.com By using this compound to spike samples, researchers can accurately quantify the consumption of the specific DAG substrate and the formation of the corresponding TAG product, providing clear data on enzyme selectivity. medchemexpress.com

Studies on the Stereospecificity and Chirality of Enzymatic Reactions

Tracing Lipid Synthesis and Remodeling Pathways

The stable isotope label in this compound makes it an invaluable tracer for metabolic flux analysis, allowing researchers to follow the atoms through various biosynthetic and remodeling pathways.

Glycerolipid biosynthesis is a complex network of reactions responsible for producing phospholipids (B1166683) and triacylglycerols. Diacylglycerol is a central branch point in this network. researchgate.net From DAG, pathways diverge to form structural phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), or storage lipids like TAGs. By introducing this compound into a cellular system, researchers can trace the ¹³C label as it is incorporated into downstream products. This allows for the measurement of metabolic flux—the rate of turnover of molecules through a metabolic pathway. For instance, the conversion of the labeled DAG to labeled phosphatidic acid by DGKs or to labeled TAG by DGATs can be precisely quantified over time, providing a dynamic view of lipid synthesis and remodeling under various physiological or pathological conditions. uniprot.orgmedchemexpress.com

Table 3: Compounds Mentioned in this Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 1,2-dioleoyl-rac-glycerol | DAG |

| 1,2-dioleoyl-sn-glycerol | - |

| 2,3-dioleoyl-sn-glycerol | - |

| Phosphatidic Acid | PA |

| Triacylglycerol | TAG |

| Phosphatidylcholine | PC |

| Phosphatidylethanolamine | PE |

| Acyl-CoA | - |

Elucidation of Lipid Degradation Mechanisms

The study of lipid metabolism, a dynamic network of synthesis and degradation, is greatly enhanced by the use of isotopically labeled molecules like this compound. researchgate.net Diacylglycerols (DAGs) are key intermediates in the synthesis and breakdown of many lipid classes. researchgate.net For instance, triacylglycerol (TAG) can be synthesized from DAG that is newly made or from DAG produced through the breakdown of membrane lipids like phosphatidylcholine. researchgate.net

By tracing the path of the 13C label, researchers can differentiate between these pathways and quantify the flux of carbon through the lipid metabolic network. researchgate.netnih.gov This provides a more detailed understanding of lipid degradation than what can be achieved by simply measuring lipid quantities at a single point in time. researchgate.net For example, studies using labeled substrates have revealed a novel TAG remodeling pathway in certain plants, where initially synthesized TAG is modified to its final composition. wsu.eduoup.com This level of detail is crucial for understanding how cells regulate their lipid composition and energy storage.

Role in Cellular Signaling Pathway Elucidation

1,2-Dioleoyl-rac-glycerol and its labeled counterpart are instrumental in dissecting cellular signaling cascades, particularly those involving protein kinase C (PKC) and other DAG-responsive enzymes.

Diacylglycerol (DAG) is a critical second messenger that activates members of the protein kinase C (PKC) family. tandfonline.comresearchgate.net This activation is mediated through the binding of DAG to a conserved region in PKC known as the C1 domain. tandfonline.comacs.orgmpg.de The C1 domain is a zinc-finger-like motif that specifically recognizes DAG and phorbol (B1677699) esters. mpg.de

The binding of DAG to the C1 domain induces a conformational change in PKC, leading to its translocation from the cytosol to the cell membrane. tandfonline.com This event relieves the autoinhibition of the kinase, allowing it to phosphorylate its downstream targets. ucsd.edu For conventional PKC (cPKC) isoforms, this process is also dependent on calcium ions, which bind to the C2 domain and facilitate the initial membrane association. tandfonline.comacs.org However, for novel PKC (nPKC) isoforms, the high-affinity binding of DAG to the C1 domain is sufficient for membrane translocation and activation. ucsd.eduportlandpress.com The use of 1,2-Dioleoyl-rac-glycerol in in vitro and cell-based assays has been fundamental to understanding these intricate activation mechanisms. caymanchem.comoup.com

| PKC Isoform Type | C1 Domain Binding Affinity for DAG | Calcium Dependence for Activation | Primary Activation Mechanism |

|---|---|---|---|

| Conventional (cPKC) | Lower | Yes | Calcium binding to C2 domain initiates membrane association, followed by DAG binding to C1 domain for full activation. tandfonline.comacs.org |

| Novel (nPKC) | Higher | No | High-affinity binding of DAG to the C1 domain is sufficient for membrane translocation and activation. ucsd.eduportlandpress.com |

The various isoforms of PKC exhibit distinct responses to different DAG species, leading to specific downstream signaling events. pnas.org Research has shown that even subtle structural differences in DAG molecules can trigger differential recruitment of PKC isoforms and result in varied phosphorylation of their target proteins. pnas.org This specificity allows for a nuanced regulation of cellular processes such as cell proliferation, differentiation, and apoptosis.

For example, studies have demonstrated that the fatty acid composition of DAG influences the selective recruitment of PKC isoforms to cellular membranes. pnas.org This, in turn, dictates the specific cellular response. The use of defined diacylglycerols like 1,2-dioleoyl-rac-glycerol in research allows for the precise investigation of these isoform-specific activation patterns and their subsequent impact on downstream signaling pathways. pnas.orgresearchgate.net

Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate DAG to produce phosphatidic acid (PA), thereby acting as negative regulators of PKC activation. merckmillipore.comnih.gov The gamma isoform, DAGKγ, has been shown to directly interact with and be phosphorylated by PKCγ. merckmillipore.comnih.gov

This interaction is dependent on calcium and phosphatidylserine/diolein. merckmillipore.com Mass spectrometry and mutation studies have identified specific serine residues on DAGKγ (Ser-776 and Ser-779) that are phosphorylated by PKCγ. merckmillipore.comnih.gov This phosphorylation event leads to the upregulation of DAGKγ activity. merckmillipore.com Mimicking this phosphorylation by substituting the serine residues with glutamic acid resulted in a significantly more active enzyme. merckmillipore.com These findings, confirmed in vivo, demonstrate a sophisticated feedback mechanism where PKCγ activates its own down-regulator, DAGKγ, ensuring a tightly controlled signaling response. merckmillipore.com

| Protein | Interaction Partner | Key Findings | Reference |

|---|---|---|---|

| PKCγ | DAGKγ | Directly associates with and phosphorylates DAGKγ. | merckmillipore.comnih.gov |

| DAGKγ | PKCγ | Phosphorylated on Ser-776 and Ser-779, leading to its upregulation. | merckmillipore.com |

Diacylglycerol (DAG) and intracellular calcium (Ca2+) are interconnected second messengers in many signaling pathways. molbiolcell.orgbiorxiv.org The activation of phospholipase C (PLC) by various cell surface receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into DAG and inositol (B14025) 1,4,5-trisphosphate (IP3). molbiolcell.orgbiorxiv.org

While DAG activates PKC at the plasma membrane, IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. molbiolcell.orgbiorxiv.org This rise in intracellular calcium can then modulate the activity of various enzymes and cellular processes. Furthermore, some transient receptor potential (TRP) channels, which are permeable to calcium, can be activated by DAG. mdpi.com The interplay between DAG and calcium signaling is complex, with evidence suggesting that DAG can amplify calcium signals. mdpi.com The use of specific DAG analogs in research helps to unravel the precise mechanisms by which DAG influences intracellular calcium dynamics.

Advanced Research Applications and Future Perspectives of 1,2 Dioleoyl Rac Glycerol 13c3

Integration with Stable Isotope-Resolved Metabolomics (SIRM)

Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique used to trace the metabolic fate of molecules in biological systems. By introducing a compound labeled with a stable isotope, such as carbon-13 (¹³C), researchers can follow its journey through various metabolic pathways. 1,2-Dioleoyl-rac-glycerol-13C3 is particularly valuable in this context. sigmaaldrich.comnih.gov Its primary role is as an internal standard for the precise quantification of its unlabeled counterpart, 1,2-dioleoyl-rac-glycerol (B53251), using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). targetmol.comtargetmol.com

The use of a ¹³C₃-labeled glycerol (B35011) backbone provides a distinct mass shift (M+3), allowing it to be clearly distinguished from the endogenous, unlabeled diacylglycerol in complex biological samples. sigmaaldrich.com This is crucial for correcting variations in sample extraction and ionization efficiency during mass spectrometry, thereby enhancing the accuracy and reliability of metabolomic data. sigmaaldrich.com By providing a reliable quantitative anchor, this compound enables more precise measurements of the dynamic changes in diacylglycerol pools in response to various stimuli or disease states, which is a cornerstone of SIRM. nih.gov

Table 1: Applications of this compound in Metabolomics

| Application Area | Technique | Specific Use of this compound | Research Outcome |

|---|---|---|---|

| Metabolomic Profiling | GC-MS, LC-MS | Internal standard for quantification | Accurate measurement of endogenous 1,2-dioleoyl-rac-glycerol levels. targetmol.com |

| Pathway Analysis | SIRM | Tracer for lipid metabolism | Elucidation of diacylglycerol metabolic pathways and fluxes. sigmaaldrich.compubcompare.ai |

Use in Quantitative Systems Biology Approaches

Quantitative systems biology aims to understand the complex interactions within biological systems through mathematical modeling and precise measurement. Diacylglycerols like 1,2-dioleoyl-rac-glycerol are key signaling molecules, most notably as activators of Protein Kinase C (PKC), a family of enzymes that regulate a vast array of cellular processes including proliferation, differentiation, and apoptosis. caymanchem.com

The ability to accurately quantify the concentration of 1,2-dioleoyl-rac-glycerol using its ¹³C₃-labeled internal standard is fundamental for developing and validating quantitative models of these signaling pathways. medchemexpress.com For instance, understanding the precise concentration of this DAG required for half-maximal activation of a specific PKC isoform allows for more accurate modeling of the stimulus-response coupling in a given cell type. nih.gov This quantitative data is essential for building predictive models of how cells respond to external signals and how these responses are altered in disease.

Contributions to Lipidomics Research Method Development

The field of lipidomics, which seeks to comprehensively identify and quantify all lipids in a biological system, relies heavily on robust analytical methods. 1,2-Dioleoyl-rac-glycerol and its labeled form have played a significant role in the development and validation of such methods. unitn.it

In high-performance liquid chromatography (HPLC), for example, resolving the various isomers of diacylglycerols has been a significant challenge. The availability of well-characterized standards like 1,2-dioleoyl-rac-glycerol has been instrumental in developing chiral stationary phases and reversed-phase HPLC methods capable of separating these closely related lipid species. researchgate.net Furthermore, in the development of LC-MS/MS methods for broad-scale lipid profiling, isotopically labeled standards such as this compound are indispensable for ensuring the accurate quantification of individual lipid species within a complex mixture. unitn.itcsic.es

Table 2: Role in Lipidomics Method Development

| Method | Contribution of 1,2-Dioleoyl-rac-glycerol/-13C3 | Reference |

|---|---|---|

| Chiral Phase HPLC | Aided in the development of methods to resolve diacylglycerol enantiomers. | researchgate.net |

| Reversed-Phase HPLC | Used to achieve the resolution of 1,2-diacylglycerol regioisomers. | researchgate.net |

| LC-MS/MS | Serves as an internal standard for the validation of quantitative lipid profiling methods. | unitn.it |

Exploration in Complex Biological Systems

The utility of 1,2-Dioleoyl-rac-glycerol and its labeled counterpart extends to the investigation of intricate biological processes. As a substrate for diacylglycerol (DAG) kinases, it is used to study the specificity and kinetics of these enzymes, which are critical in terminating PKC signaling by converting DAG to phosphatidic acid. bertin-bioreagent.com

Research into host-pathogen interactions has also utilized this compound. For example, in monocytes infected with the parasite Leishmania donovani, a key finding was that the activation of PKC was impaired. nih.gov This was demonstrated by showing that a higher concentration of 1,2-dioleoyl-rac-glycerol was required to achieve half-maximal activation of PKC in infected cells compared to uninfected cells. nih.gov This highlights a mechanism by which the parasite may evade the host's immune response.

In another area, the anti-tumor potential of diacylglycerols has been explored. Studies have shown that 1,2-dioleoyl-rac-glycerol can enhance the growth-inhibitory effects of glucocorticoids on lymphoblasts, suggesting its potential use in combination cancer therapies. nih.gov

Potential for Discovery in Enzyme Engineering and Synthetic Biology

The fields of enzyme engineering and synthetic biology, which aim to design and construct new biological parts and systems, can also benefit from the use of this compound. In enzyme engineering, this compound can serve as a specific substrate for high-throughput screening of lipase (B570770) or kinase libraries to identify variants with improved or altered activity and substrate specificity. plos.org

In the realm of synthetic biology, there is a significant effort to build artificial cells and reconstitute complex biological pathways in vitro. rsc.orgnih.gov Diacylglycerols and their phosphorylated derivatives are fundamental components of cell membranes and are central to phospholipid biosynthesis. tudelft.nl The use of defined lipid substrates like 1,2-dioleoyl-rac-glycerol is crucial for the in vitro reconstitution of these pathways. tudelft.nlnih.gov The ability to trace the incorporation and conversion of this compound within these synthetic systems provides a powerful analytical tool to optimize and validate the function of engineered metabolic networks, bringing researchers one step closer to the creation of a synthetic cell with the ability to produce its own membrane components. nih.gov

Q & A

Basic Questions

Q. What is the role of 1,2-Dioleoyl-rac-glycerol-13C3 as an internal standard in lipid quantification?

- Methodological Answer : This compound is isotopically labeled with ¹³C at three positions, enabling precise quantification of unlabeled 1,2-dioleoyl-rac-glycerol (DAG) via GC- or LC-MS. It corrects for matrix effects, ionization efficiency, and instrument variability by co-eluting with the analyte. Researchers should spike samples with a known concentration of the ¹³C3-labeled standard before extraction to account for recovery losses .

Q. How does the molecular structure of this compound influence its biochemical activity?

- Methodological Answer : The sn-1 and sn-2 positions are esterified with oleic acid (18:1), while the sn-3 position is unsubstituted (rac-glycerol configuration). This structure mimics endogenous DAGs, allowing it to bind the C1 domain of protein kinase C (PKC) for activation studies. Its compatibility with diacylglycerol kinases also makes it a substrate for enzymatic assays to quantify kinase activity .

Q. What are the recommended storage conditions to maintain the stability of this compound in experimental settings?

- Methodological Answer : Store the compound in a tightly sealed container under inert gas (e.g., argon) at -20°C to prevent oxidation of unsaturated oleoyl chains. Avoid repeated freeze-thaw cycles, as hydrolysis of ester bonds may occur, leading to free fatty acid contamination. Verify purity via thin-layer chromatography (TLC) or HPLC before critical experiments .

Advanced Research Questions

Q. How can researchers optimize LC-MS parameters for accurate quantification of 1,2-Dioleoyl-rac-glycerol using its ¹³C3-labeled analog?

- Methodological Answer :

- Ionization : Use electrospray ionization (ESI) in positive mode with ammonium acetate as an additive to enhance [M+NH₄]⁺ adduct formation.

- Chromatography : Employ a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to resolve DAG isomers.

- Calibration : Generate a standard curve using a ¹³C3-labeled/internal unlabeled DAG ratio (e.g., 1:10 to 1:1000) to cover physiological concentration ranges. Validate with spike-recovery tests in biological matrices (e.g., plasma, cell lysates) .

Q. What strategies are effective in resolving discrepancies in diacylglycerol kinase (DGK) activity assays when using this compound as a substrate?

- Methodological Answer :

- Interference Check : Confirm that the ¹³C3 label does not alter DGK substrate specificity by comparing kinetics with unlabeled DAG.

- Phospholipid Contamination : Pre-treat enzyme preparations with phospholipase inhibitors to avoid phosphatidic acid (PA) generation from phospholipids.

- Data Normalization : Normalize activity to protein concentration and control for endogenous DAG levels using blank reactions without the substrate .

Q. What methodological considerations are critical when employing this compound in tracer studies to investigate lipid metabolism dynamics?

- Methodological Answer :

- Isotopic Dilution : Account for natural abundance of ¹³C in biological samples by measuring background signals in untreated controls.

- Turnover Analysis : Use pulse-chase experiments with labeled DAG to track incorporation into downstream metabolites (e.g., phosphatidylcholine, triacylglycerols) via high-resolution mass spectrometry.

- Compartmental Modeling : Apply kinetic models to distinguish between DAG pools in membrane-bound vs. cytosolic fractions, as localization affects metabolic flux .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.